molecular formula C18H19NO4 B6379133 6-(3-BOC-Aminophenyl)-2-formylphenol CAS No. 1261925-99-8

6-(3-BOC-Aminophenyl)-2-formylphenol

Cat. No.: B6379133
CAS No.: 1261925-99-8
M. Wt: 313.3 g/mol
InChI Key: OSFPGJFYKMTKSQ-UHFFFAOYSA-N
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Description

6-(3-BOC-Aminophenyl)-2-formylphenol is a synthetic organic compound featuring a phenolic core substituted with a formyl group at the 2-position and a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 6-position. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing for controlled deprotection under acidic conditions. This compound is primarily utilized as an intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of heterocycles or bioactive molecules where amine functionality is critical .

Properties

IUPAC Name

tert-butyl N-[3-(3-formyl-2-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-14-8-4-6-12(10-14)15-9-5-7-13(11-20)16(15)21/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFPGJFYKMTKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-BOC-Aminophenyl)-2-formylphenol typically involves the protection of an amino group using tert-butoxycarbonyl (BOC) anhydride. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-BOC-Aminophenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Mechanism of Action

The mechanism of action of 6-(3-BOC-Aminophenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the BOC group is cleaved under physiological conditions to release the active amine. The formyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions .

Comparison with Similar Compounds

6-(3-Cyanophenyl)-2-formylphenol

  • Molecular Formula: C₁₄H₉NO₂
  • Molecular Weight : 223.2 g/mol
  • Substituent: 3-Cyanophenyl
  • Key Properties: The electron-withdrawing cyano group enhances electrophilicity at the formyl position, facilitating condensation reactions (e.g., Schiff base formation). Used in synthesizing fluorescent probes or metal-organic frameworks due to its polarizable nitrile group .

6-(2-Fluorophenyl)-2-formylphenol

  • Molecular Formula : C₁₃H₉FO₂
  • Molecular Weight : 216.21 g/mol
  • Substituent : 2-Fluorophenyl
  • Key Properties :
    • Fluorine’s electronegativity increases oxidative stability and influences π-π stacking interactions.
    • Applications include radiopharmaceutical precursors, as fluorinated aromatics often exhibit improved blood-brain barrier penetration .

6-(4-Carboxy-3-fluorophenyl)-2-formylphenol

  • Molecular Formula : C₁₄H₉FO₄
  • Molecular Weight : 260.22 g/mol
  • Substituent : 4-Carboxy-3-fluorophenyl
  • Key Properties :
    • Carboxylic acid enables hydrogen bonding and coordination chemistry, useful in metalloenzyme inhibitor design.
    • Fluorine at the 3-position further modulates electronic and steric properties .

6-(3-BOC-Aminophenyl)-2-formylphenol (Focal Compound)

  • Expected Molecular Formula: C₁₈H₁₈NO₄ (estimated)
  • Key Properties: The BOC group imparts steric bulk and lipophilicity, reducing aqueous solubility but enhancing stability in basic conditions. Deprotection yields a free amine, critical for post-functionalization (e.g., peptide coupling or polymer synthesis). Compared to cyano or fluoro analogs, the BOC-amino group provides a versatile handle for orthogonal reactivity in multi-step syntheses .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Applications
6-(3-BOC-Aminophenyl)-2-formylphenol 3-BOC-Aminophenyl ~300 (estimated) BOC-amine, formyl, phenol Pharmaceutical intermediates
6-(3-Cyanophenyl)-2-formylphenol 3-Cyanophenyl 223.2 Cyano, formyl, phenol Fluorescent probes, MOFs
6-(2-Fluorophenyl)-2-formylphenol 2-Fluorophenyl 216.21 Fluoro, formyl, phenol Radiopharmaceuticals
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol 4-Carboxy-3-fluorophenyl 260.22 Carboxy, fluoro, formyl, phenol Enzyme inhibitors

Research Findings and Functional Insights

  • Reactivity: The formyl group in all analogs participates in condensation reactions, but electron-withdrawing substituents (e.g., cyano, fluoro) accelerate these processes compared to the electron-donating BOC-amine . BOC-protected amines require acidic conditions (e.g., HCl/THF) for deprotection, whereas cyano or fluoro groups remain inert under such conditions .
  • Stability and Solubility :

    • Lipophilic BOC derivatives exhibit lower water solubility compared to carboxy-substituted analogs, which ionize in aqueous media .
    • Fluorinated analogs demonstrate enhanced thermal stability due to strong C-F bonds .
  • Biological Relevance :

    • BOC-amine intermediates are pivotal in prodrug strategies, enabling controlled release of active amines in vivo .
    • Carboxy-substituted derivatives show promise in targeting metalloenzymes (e.g., matrix metalloproteinases) via chelation .

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